4-Chloro-2-fluoro-1,1'-biphenyl
Overview
Description
4-Chloro-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C({12})H({8})ClF It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position
Mechanism of Action
Mode of Action
It’s worth noting that biphenyl compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Biphenyl compounds are often involved in various chemical reactions, such as the suzuki–miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluoro-1,1’-biphenyl can be influenced by various environmental factors. For instance, its storage temperature is recommended to be dry and at room temperature . Other factors such as pH, presence of other chemicals, and specific conditions of the biological environment can also affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-fluoro-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a palladium-catalyzed coupling between an aryl halide and an aryl boronic acid. For 4-chloro-2-fluoro-1,1’-biphenyl, the starting materials are 4-chlorobromobenzene and 2-fluorophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or ethanol .
Industrial Production Methods: On an industrial scale, the production of 4-chloro-2-fluoro-1,1’-biphenyl may involve similar cross-coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The biphenyl core can be oxidized or reduced, although these reactions are less common for this specific compound.
Coupling Reactions: Further functionalization can be achieved through additional coupling reactions, such as Heck or Sonogashira couplings.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms in the presence of a suitable base.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce specific functional groups if present.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while coupling reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
4-Chloro-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Pharmaceuticals: Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
2-Fluoro-1,1’-biphenyl:
4-Bromo-2-fluoro-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity in substitution reactions.
Uniqueness: 4-Chloro-2-fluoro-1,1’-biphenyl is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These properties can be exploited in various chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
4-chloro-2-fluoro-1-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNGWQFGVRISIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593131 | |
Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39224-18-5 | |
Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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